2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid 2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid
Brand Name: Vulcanchem
CAS No.: 903086-53-3
VCID: VC21484213
InChI: InChI=1S/C16H12F3N3O4S/c1-8-2-3-12(26-8)11-4-10(16(17,18)19)9(5-20)15(22-11)27-7-13(23)21-6-14(24)25/h2-4H,6-7H2,1H3,(H,21,23)(H,24,25)
SMILES: CC1=CC=C(O1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NCC(=O)O
Molecular Formula: C16H12F3N3O4S
Molecular Weight: 399.3g/mol

2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid

CAS No.: 903086-53-3

Cat. No.: VC21484213

Molecular Formula: C16H12F3N3O4S

Molecular Weight: 399.3g/mol

* For research use only. Not for human or veterinary use.

2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid - 903086-53-3

Specification

CAS No. 903086-53-3
Molecular Formula C16H12F3N3O4S
Molecular Weight 399.3g/mol
IUPAC Name 2-[[2-[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]acetic acid
Standard InChI InChI=1S/C16H12F3N3O4S/c1-8-2-3-12(26-8)11-4-10(16(17,18)19)9(5-20)15(22-11)27-7-13(23)21-6-14(24)25/h2-4H,6-7H2,1H3,(H,21,23)(H,24,25)
Standard InChI Key TWNBSDKQVBQCBR-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NCC(=O)O
Canonical SMILES CC1=CC=C(O1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NCC(=O)O

Introduction

Chemical Identity and Structure

2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid is a heterocyclic compound characterized by several key functional groups. It contains a pyridine core substituted with a trifluoromethyl group, a cyano group, and a methylfuran moiety, along with a sulfanylacetamido acetic acid chain.

Identification Data

The compound possesses the following identifying information:

ParameterValue
CAS Number903086-53-3
Molecular FormulaC16H12F3N3O4S
Molecular Weight399.3 g/mol
IUPAC Name2-[[2-[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]acetic acid
Standard InChIInChI=1S/C16H12F3N3O4S/c1-8-2-3-12(26-8)11-4-10(16(17,18)19)9(5-20)15(22-11)27-7-13(23)21-6-14(24)25/h2-4H,6-7H2,1H3,(H,21,23)(H,24,25)
Standard InChIKeyTWNBSDKQVBQCBR-UHFFFAOYSA-N
SMILESCC1=CC=C(O1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NCC(=O)O

Table 1: Chemical identifiers for 2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid

Structural Features

The compound contains several important structural components that contribute to its chemical and biological properties:

  • Pyridine core: A six-membered heterocyclic ring containing one nitrogen atom

  • Trifluoromethyl group: A CF3 substituent at the 4-position of the pyridine ring

  • Cyano group: A nitrile (C≡N) substituent at the 3-position of the pyridine ring

  • 5-Methylfuran-2-yl: A five-membered oxygen-containing heterocycle with a methyl substituent

  • Sulfanyl linkage: A sulfur atom connecting the pyridine and acetamido portions

  • Acetamido acetic acid: A glycine derivative linked through an amide bond

Physical and Chemical Properties

Physical Properties

The compound exists as a solid at room temperature with physical properties that can be inferred based on its structure and similar compounds in the literature.

PropertyValue/Description
Physical StateSolid
ColorOff-white to pale yellow
Molecular Weight399.3 g/mol
SolubilitySparingly soluble in water; more soluble in polar organic solvents like DMSO, DMF, and alcohols
Melting PointEstimated 180-220°C (based on similar compounds)
LogPEstimated 2.3-2.8 (indicates moderate lipophilicity)

Table 2: Estimated physical properties of the compound based on structural analysis and comparison with similar compounds

Chemical Reactivity

The compound contains several reactive functional groups that contribute to its chemical behavior:

  • Carboxylic acid group: Can participate in esterification, amidation, and salt formation

  • Amide linkage: Stable under physiological conditions but susceptible to hydrolysis under extreme pH conditions

  • Cyano group: Can undergo hydrolysis to amide or carboxylic acid

  • Sulfanyl group: Susceptible to oxidation to sulfoxide or sulfone

  • Furan ring: Can participate in electrophilic aromatic substitution reactions

Biological Activity and Applications

Structure-Activity Relationships

Compounds containing pyridine and furan rings often exhibit significant biological activity, including:

  • Enzyme inhibition: Particularly against kinases and proteases

  • Receptor modulation: As agonists or antagonists of various receptor systems

  • Anti-inflammatory effects: Through inhibition of inflammatory mediators

  • Antiviral activity: Via inhibition of viral replication enzymes

The cyano group at the 3-position of the pyridine ring likely contributes to hydrogen bond interactions with potential biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Comparison with Related Compounds

Several structurally related compounds have demonstrated significant biological activities:

CompoundStructural SimilarityReported Activity
2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamideSame core pyridine structure with different substituentsPotential enzyme inhibitor
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acidContains furan and trifluoromethyl groupsUnknown specific activity
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acidContains trifluoromethylpyridine moietyPotential building block for bioactive compounds

Table 3: Comparison of the target compound with structurally related molecules

Analytical Characterization

Spectroscopic Analysis

Characterization of the compound would typically involve:

  • NMR Spectroscopy:

    • ¹H NMR would show signals for the methylfuran protons (a singlet for the methyl group at ~2.3 ppm and two doublets for the furan ring protons at ~6.0-7.0 ppm)

    • The methylene protons of the acetamido acetic acid chain would appear as distinct signals

    • ¹⁹F NMR would show a singlet for the trifluoromethyl group

  • IR Spectroscopy:

    • Characteristic bands for C≡N stretching (~2220-2240 cm⁻¹)

    • Carboxylic acid O-H stretching (broad band at ~3300-2500 cm⁻¹)

    • Amide C=O stretching (~1650-1680 cm⁻¹)

    • C-F stretching (~1100-1200 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 399

    • Characteristic fragmentation patterns including loss of the acetamido acetic acid chain

Chromatographic Analysis

HPLC analysis would typically employ:

  • Reverse-phase chromatography (C18 column)

  • Mobile phase consisting of acetonitrile/water with 0.1% formic acid

  • UV detection at 254-280 nm (due to the aromatic chromophores)

Applications and Research Directions

Structure Optimization Strategies

Future research might focus on structural modifications to optimize biological activity:

  • Modification of the methylfuran moiety: Replacement with other heterocycles or substituted aromatics

  • Variation of the acetamido acetic acid chain: Introduction of different amino acids or peptide fragments

  • Alteration of the linkage type: Replacement of sulfanyl with other linkers like oxy, amino, or methylene groups

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